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4-Carboxy-3-chlorophenylboronic
Compound Name: o
aci

Cat. No.: B140556

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-chlorophenylboronic acid is a substituted arylboronic acid that serves as a
critical building block in modern organic synthesis and medicinal chemistry. Its bifunctional
nature, featuring both a carboxylic acid and a boronic acid group on a chlorinated phenyl ring,
makes it a versatile reagent for the construction of complex molecular architectures. This guide
provides a comprehensive overview of its chemical properties, synthesis, and applications, with
a focus on its utility in cross-coupling reactions.

Core Chemical Properties

4-Carboxy-3-chlorophenylboronic acid is a white to off-white crystalline powder at room
temperature.[1] Its key physical and chemical properties are summarized in the table below.
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Property Value Reference
Molecular Formula C7HeBCIO4 [1112][3]
Molecular Weight 200.38 g/mol [11[2][3]
Melting Point 232 °C (decomposes) [1]

Boiling Point 429.2 °C at 760 mmHg [2]
Appearance White to off-white crystalline o

powder
CAS Number 136496-72-5 [1][21[3]
Synthesis

While a specific detailed protocol for the synthesis of 4-Carboxy-3-chlorophenylboronic acid
is not readily available in the provided search results, a general and common method for the
synthesis of arylboronic acids involves the reaction of a corresponding organometallic reagent
(like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.
For 4-Carboxy-3-chlorophenylboronic acid, the synthesis would likely start from 2-chloro-4-
bromobenzoic acid or a related derivative.

A plausible synthetic approach is outlined in the diagram below.
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Potential Synthesis Route
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Caption: A potential synthetic pathway for 4-Carboxy-3-chlorophenylboronic acid.
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Solubility and Acidity

Quantitative solubility data for 4-Carboxy-3-chlorophenylboronic acid in common laboratory
solvents is not extensively documented. However, based on the properties of similar
compounds like 3-chlorophenylboronic acid, it is expected to be slightly soluble in water and
soluble in organic solvents such as methanol, dimethylformamide (DMF), and dimethyl
sulfoxide (DMSO).[4]

The pKa value of the boronic acid group is a critical parameter for its reactivity, particularly in
Suzuki-Miyaura coupling reactions. While an experimental pKa for 4-Carboxy-3-
chlorophenylboronic acid has not been identified, a predicted pKa for the similar 3-
chlorophenylboronic acid is approximately 7.55.[4] The presence of the electron-withdrawing
carboxylic acid and chlorine atom on the phenyl ring is expected to influence the acidity of the
boronic acid group.

Applications in Organic Synthesis

The primary application of 4-Carboxy-3-chlorophenylboronic acid is as a coupling partner in
palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful
and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis
of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[5]

Suzuki-Miyaura Coupling Reaction

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a
palladium(0) complex. The key steps are:

o Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (Ar-X) to form a
palladium(ll) intermediate.

e Transmetalation: The organic group from the boronic acid (Ar?) is transferred to the
palladium(ll) center, displacing the halide. This step is typically facilitated by a base.

¢ Reductive Elimination: The two organic groups (Art and Ar?) on the palladium center couple
and are eliminated as the final biaryl product (Ar*-Ar?), regenerating the palladium(0)
catalyst.
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Catalytic Cycle of the Suzuki-Miyaura Coupling

Pd(0)L2

Art-X

Oxidative
Addition

Art-Pd(Il)L2-X

Ar2-B(OH)2
Base

Transmetalation

Art-Pd(l)L2-Ar2

Reductive
Elimination

y

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocols

While a specific protocol for a reaction involving 4-Carboxy-3-chlorophenylboronic acid is
not available, the following is a detailed experimental workflow for a Suzuki-Miyaura coupling
reaction using a structurally similar arylboronic acid, 4-chlorophenylboronic acid. This can be
adapted for use with the title compound.

lllustrative Suzuki-Miyaura Coupling Protocol:
This protocol describes the coupling of an aryl halide with 4-chlorophenylboronic acid.

Materials:

Aryl halide (1.0 equiv)

4-Chlorophenylboronic acid (1.2 - 1.5 equiv)

Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

Base (e.g., K2COs, NazCOs, Cs2C0s3, 2-3 equiv)

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Inert atmosphere (Nitrogen or Argon)
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Experimental Workflow for Suzuki-Miyaura Coupling

1. Reaction Setup:
- Add aryl halide, boronic acid, and base to a flame-dried flask.
- Purge with inert gas (N2 or Ar).

2. Solvent and Catalyst Addition:
- Add degassed solvent(s).
- Add palladium catalyst under inert atmosphere.

3. Reaction:
- Heat the mixture to the desired temperature (e.g., 80-110 °C).
- Monitor reaction progress by TLC or GC-MS.

4. Work-up:
- Cool to room temperature.
- Dilute with an organic solvent (e.g., EtOAc).
- Wash with water and brine.

5. Purification:
- Dry the organic layer over anhydrous Na2SO4 or MgSQOa.
- Filter and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

6. Analysis:

- Characterize the purified product by NMR, MS, etc.
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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
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Detailed Steps:

o Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a
condenser, add the aryl halide (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and
potassium carbonate (2.0 mmol).

 Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15
minutes.

» Solvent and Catalyst Addition: Add degassed toluene (5 mL) and water (1 mL) via syringe.
Then, add the palladium catalyst (e.g., Pd(PPhs)4, 0.03 mmol) under a positive pressure of
inert gas.

o Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the
reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and
brine (15 mL).

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by flash column chromatography on silica
gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

e Analysis: Characterize the purified product by spectroscopic methods such as *H NMR, 13C
NMR, and mass spectrometry.

Biological and Medicinal Chemistry Applications

Arylboronic acids are of significant interest in drug discovery and development.[6] The boronic
acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent
bonds with diols, which are present in many biological macromolecules.[1][6] 4-Carboxy-3-
chlorophenylboronic acid, with its specific substitution pattern, serves as a valuable
intermediate in the synthesis of a variety of biologically active compounds, including potential
anticancer and antidiabetic agents.[1]
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It is important to note that no specific involvement of 4-Carboxy-3-chlorophenylboronic acid
in biological signaling pathways has been identified in the reviewed literature. Its primary role in
a biological context is as a synthetic precursor for the development of new therapeutic agents.

Safety and Handling

4-Carboxy-3-chlorophenylboronic acid should be handled with appropriate personal
protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to
work in a well-ventilated area or a fume hood. For detailed safety information, refer to the
Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Carboxy-3-chlorophenylboronic acid is a key synthetic intermediate with significant
applications in organic synthesis, particularly in the construction of complex biaryl structures
through Suzuki-Miyaura cross-coupling reactions. Its utility in medicinal chemistry for the
development of novel therapeutic agents is a major driver of its importance. This guide
provides essential technical information for researchers and scientists working with this
versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [An In-depth Technical Guide to 4-Carboxy-3-
chlorophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140556#4-carboxy-3-chlorophenylboronic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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